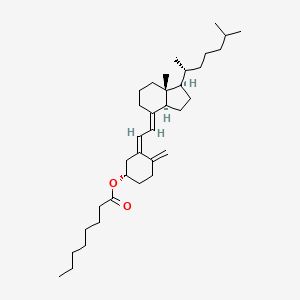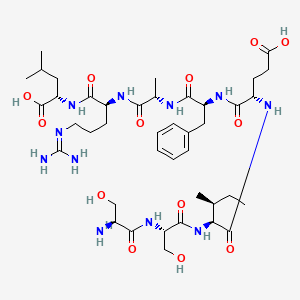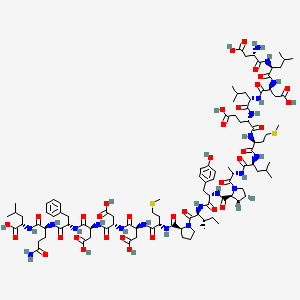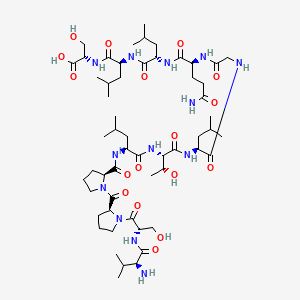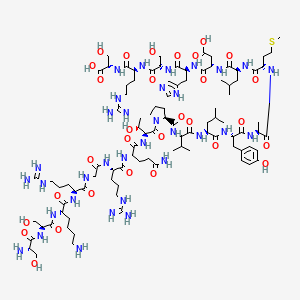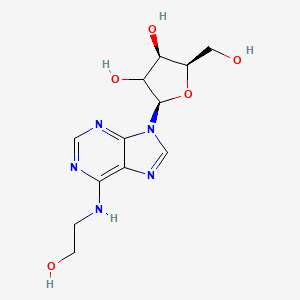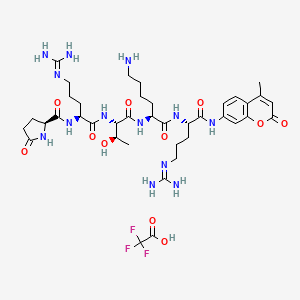
Pyr-Arg-Thr-Lys-Arg-AMC TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyr-Arg-Thr-Lys-Arg-AMC TFA: is a decapeptide substrate specifically designed for the measurement of protease activity. The AMC (7-amino-4-methylcoumarin) moiety within the peptide is cleaved by proteases such as trypsin and thrombin, releasing a fluorescent signal that can be quantified. This compound is widely used in biochemical and pharmaceutical research to study enzyme kinetics and inhibitor potency.
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a resin, and peptide bonds are formed using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (Diisopropylethylamine).
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods:
Scale-Up Synthesis: For industrial-scale production, automated peptide synthesizers are used to handle larger quantities.
Quality Control: Rigorous quality control measures, including mass spectrometry and HPLC, ensure the consistency and purity of the final product.
Types of Reactions:
Hydrolysis: The primary reaction involves the hydrolysis of the peptide bond by proteases such as trypsin and thrombin.
Oxidation and Reduction: These reactions are not typically associated with this compound.
Common Reagents and Conditions:
Proteases: Trypsin and thrombin are commonly used to cleave the AMC moiety.
Buffer Solutions: Reactions are typically carried out in phosphate-buffered saline (PBS) or Tris-HCl buffer to maintain pH stability.
Major Products Formed:
Fluorescent AMC: Upon cleavage, AMC is released, which emits fluorescence upon excitation, allowing for quantification of protease activity.
科学的研究の応用
Chemistry: Pyr-Arg-Thr-Lys-Arg-AMC TFA is used to study the kinetics of protease enzymes and to screen for potential enzyme inhibitors. Biology: It is employed in cellular biology to understand protease-mediated processes and their regulation. Medicine: The compound is used in drug discovery to identify and evaluate protease inhibitors that could serve as therapeutic agents. Industry: It is utilized in the development of diagnostic assays and research tools for protease-related studies.
Molecular Targets and Pathways:
Proteases: The primary molecular targets are proteases such as trypsin and thrombin.
Pathways: The cleavage of the AMC moiety by these proteases results in the release of a fluorescent signal, which is then measured to determine enzyme activity.
類似化合物との比較
AMC Peptides: Other AMC-tagged peptides are used for similar purposes in protease research.
Fluorogenic Substrates: Compounds like FITC (Fluorescein Isothiocyanate)-tagged peptides are also used for measuring enzyme activity.
Uniqueness:
This detailed overview provides a comprehensive understanding of Pyr-Arg-Thr-Lys-Arg-AMC TFA, its preparation, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPUHMHLXQHSPN-HUQKKSBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58F3N13O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B10857492.png)
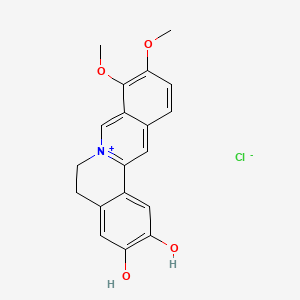
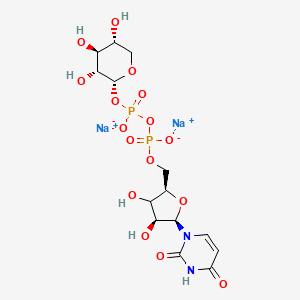
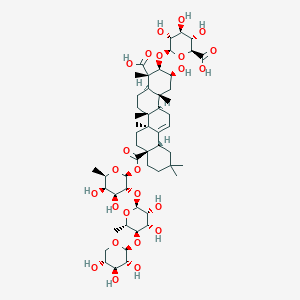
![methane;(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B10857521.png)
